(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime
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Overview
Description
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime typically involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the oxime functional group. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,5-a]pyridine scaffold. The subsequent reaction with hydroxylamine hydrochloride under basic conditions yields the oxime derivative .
Chemical Reactions Analysis
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their versatile chemical properties and applications in pharmaceuticals.
Imidazo[1,5-a]pyrimidines: Used in the synthesis of various bioactive molecules.
Aristolochic acids: Naturally occurring compounds with similar structural skeletons but different biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBCCENGSFOVSV-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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